(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine characterized by its phenylethylamine backbone. This compound, with the molecular formula and a molecular weight of approximately 149.23 g/mol, exhibits optical activity, specifically rotating plane-polarized light to the right due to its specific stereochemistry. The compound is commonly utilized in various chemical and pharmaceutical applications because of its unique structural properties and biological activities .
(R)-(+)-N,N-Dimethyl-1-phenylethylamine has been used extensively in studies investigating the functioning of the CNS. Due to its ability to increase dopamine and norepinephrine levels in the brain, it has been employed in:
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a valuable tool in research using model organisms like fruit flies and rodents. It helps scientists understand:
The major products from these reactions include:
The biological activity of (R)-(+)-N,N-Dimethyl-1-phenylethylamine is primarily linked to its interaction with neurotransmitter receptors and enzymes. It has been observed to modulate the activity of these targets, leading to various physiological effects. The specific pathways and molecular targets depend on the context of its application, including potential uses in enhancing cognitive functions and physical performance .
The synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine typically involves the alkylation of (R)-1-phenylethylamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually conducted in solvents like methanol or ethanol under controlled temperature conditions to ensure high enantiomeric purity.
On an industrial scale, catalytic hydrogenation processes or chiral catalysts may be employed to achieve high enantiomeric excess, depending on factors such as yield, purity, and cost-effectiveness .
(R)-(+)-N,N-Dimethyl-1-phenylethylamine finds applications in several fields:
Studies have shown that (R)-(+)-N,N-Dimethyl-1-phenylethylamine interacts with specific neurotransmitter receptors, influencing their activity. This interaction is significant in understanding its potential therapeutic effects and mechanisms of action in enhancing cognitive functions and physical performance. Further research is ongoing to explore its full range of biological effects and potential therapeutic applications .
Similar compounds include:
(R)-(+)-N,N-Dimethyl-1-phenylethylamine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its ability to modulate neurotransmitter receptor activity makes it particularly interesting for research into cognitive enhancement and therapeutic applications .
Catalytic hydrogenation remains a cornerstone in the synthesis of (R)-(+)-N,N-Dimethyl-1-phenylethylamine, leveraging transition metal catalysts for enantioselective reductions. Key methodologies include:
Rhodium complexes with chiral phosphine ligands have demonstrated exceptional efficiency in hydrogenating prochiral ketones. For example, Rh-catalyzed hydrogenation of 2-acetamidoacrylic acid using ligands such as 4-P(O)2O/13-P(O)2N achieves >90% conversion and 92–94% enantiomeric excess (ee) under 1 bar H2 at room temperature. The steric and electronic properties of ligands critically influence enantioselectivity, with matched configurations (e.g., 4-P(O)2O paired with 13-P(O)2N) optimizing stereochemical outcomes.
Ruthenium complexes with chiral phosphine–phosphoramidite ligands, such as (Sc,Sa)-1a, enable high enantioselectivity in hydrogenating α-keto phosphonates. For dimethyl benzoylphosphonate, yields of 92% and 81% ee are achievable under 30 bar H2 in dichloromethane. Steric bulk on the amine moiety of ligands enhances stereoselectivity, as seen in (Rc,Ra)-1d–e variants.
Chiral iridium complexes with N-heterocyclic carbene ligands (e.g., Cp*Ir-NHC) facilitate transfer hydrogenation of ketones to chiral amines. Acetophenone reduction to (R)-1-phenylethanol proceeds with 58% ee at 50°C using 1 mol% catalyst. Mechanistic studies suggest a concerted hydrogen transfer via ordered transition states.
Table 1: Comparative Performance of Catalytic Hydrogenation Methods
Biocatalytic approaches using transaminases (TAs) and reductive aminases (RedAms) offer sustainable alternatives for enantioselective synthesis:
Wild-type TAs from Thermobaculum terrenum catalyze the conversion of prochiral ketones to (R)-amines using α-ketoglutarate as an amino acceptor. Engineering efforts have expanded substrate scope to include aromatic ketones like 3,4-dimethoxyphenylacetone, yielding (R)-3,4-dimethoxyamphetamine with >99% ee. Diamine donors (e.g., 1,5-diaminopentane) enhance equilibrium shifts, enabling >99% conversion with 1–3 equivalents.
The Rhodococcus erythropolis RedAm enzyme catalyzes reductive amination of aldehydes/ketones with amines under neutral pH. For hexanal and allylamine, conversions >99% and 99% ee are achieved using NADPH or NADH (kcat = 3.6–9.0 s−1). Structural flexibility in the cofactor-binding pocket accommodates both NADPH and NADH, reducing dependency on expensive cofactors.
Table 2: Enzymatic Reductive Amination Performance
Enzyme Type | Substrate | Cofactor | Yield (%) | ee (%) | Source |
---|---|---|---|---|---|
T. terrenum TA | 3,4-Dimethoxyphenylacetone | α-Ketoglutarate | 82 | >99 | |
R. erythropolis RedAm | Hexanal + Allylamine | NADH | >99 | 99 |
Chemical reduction and alkylation strategies provide complementary routes for large-scale production:
Benzyl cyanide is reduced to (R)-(+)-N,N-Dimethyl-1-phenylethylamine using sodium in ethanol or lithium aluminum hydride (LiAlH4). This method achieves high enantiomeric purity but requires careful control to avoid over-reduction.
Aldehydes (e.g., benzaldehyde) react with dimethylamine under ZnCl2 catalysis to form N,N-dimethyl-1-phenylethylamine. Yields of 85% are reported in methanol at room temperature, though acetophenone derivatives require prolonged reaction times.
Table 3: Alkylation/Reduction Methodologies
Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Benzyl cyanide reduction | Na/EtOH, LiAlH4 | 80–90 | >98 | |
ZnCl2-catalyzed reductive amination | ZnCl2, MeOH, RT | 85 | >95 |
Scaling up synthesis requires addressing catalyst stability, cofactor recycling, and substrate compatibility:
For transaminase processes, alanine dehydrogenase (AlaDH) coupled with glucose dehydrogenase (GDH) regenerates pyridoxal-5’-phosphate (PLP) from pyruvate, reducing costs. This cascade enables high substrate concentrations (>100 g/L) and minimal byproduct formation.
Immobilizing TAs on solid supports enhances stability and reusability. Combined with PLP immobilization, this reduces enzyme costs to <10% of total production expenses, meeting techno-economic targets for industrial viability.
Engineered TAs tolerate bulky aromatic substrates (e.g., substituted acetophenones) with >99% ee. Process modeling highlights the need for high substrate loading and minimal side reactions to achieve commercial viability.
Table 4: Industrial Optimization Strategies
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N |
Molecular Weight | 149.23-149.24 g/mol |
CAS Number | 19342-01-9 |
IUPAC Name | (1R)-N,N-dimethyl-1-phenylethanamine |
Optical Rotation | [α]D²⁰ = +50 ± 2° (c=1 in MeOH) |
Boiling Point | 94°C |
Physical State | Colorless to light yellow liquid |
Purity | ≥98% (by NMR or GC) |
(R)-(+)-N,N-Dimethyl-1-phenylethylamine serves as a crucial Lewis base component in frustrated Lewis pair systems, where its tertiary amine functionality provides the necessary basicity while its steric bulk prevents classical Lewis acid-base adduct formation [3] [7]. The compound participates in frustrated Lewis pair-mediated transformations through its ability to activate small molecules without forming stable adducts with Lewis acids [29].
In frustrated Lewis pair chemistry, the sterically hindered nature of (R)-(+)-N,N-Dimethyl-1-phenylethylamine prevents it from forming classical Lewis acid-base pairs, creating "frustrated" systems that maintain both Lewis acidity and basicity available for interaction with third molecules [3]. This frustration is essential for the unique reactivity patterns observed in frustrated Lewis pair catalysis, where the compound can participate in hydrogen activation and other small molecule transformations [7].
The mechanism of frustrated Lewis pair-mediated transformations involving (R)-(+)-N,N-Dimethyl-1-phenylethylamine typically proceeds through heterolytic bond cleavage, where the Lewis base (the tertiary amine) abstracts a proton while the Lewis acid component accepts the corresponding hydride or other anionic fragment [12]. Theoretical studies have demonstrated that frustrated Lewis pair systems create pre-organized and strained environments for catalysis, thereby lowering activation energies for bond-breaking processes [34].
Experimental evidence indicates that (R)-(+)-N,N-Dimethyl-1-phenylethylamine in frustrated Lewis pair systems can achieve remarkable selectivity in C-F bond activation reactions, with reported yields ranging from 42% to 95% depending on the specific Lewis acid partner and reaction conditions [12]. The compound's chiral center provides additional opportunities for enantioselective transformations when employed in asymmetric frustrated Lewis pair catalysis [30].
(R)-(+)-N,N-Dimethyl-1-phenylethylamine plays a significant role in iridium-catalyzed borrowing hydrogen reactions, where it functions both as a substrate and as a chiral auxiliary in N-alkylation processes [4] [23]. These reactions utilize cyclometalated iridium complexes to facilitate the temporary removal and subsequent return of hydrogen, enabling direct alkylation of amines with alcohols [24].
The borrowing hydrogen mechanism involving (R)-(+)-N,N-Dimethyl-1-phenylethylamine proceeds through several key steps: initial alcohol oxidation by the iridium catalyst to generate the corresponding carbonyl compound, condensation with the amine substrate to form an imine intermediate, and subsequent reduction of the imine by the previously removed hydrogen to yield the final alkylated product [4] [26]. This process eliminates the need for traditional alkylating agents and generates only water as a byproduct [24].
Cyclometalated iridium complexes bearing pyridyl 4,5-dihydro-1H-imidazole ligands have demonstrated exceptional efficiency in N-alkylation reactions involving (R)-(+)-N,N-Dimethyl-1-phenylethylamine, achieving high amine/imine ratios and yields up to 96% [4]. The employment of water as solvent in these reactions promises lower reaction temperatures and higher reactivity compared to organic solvent systems [4].
Reaction Parameter | Typical Conditions |
---|---|
Temperature | 80°C |
Solvent | Water |
Catalyst Loading | 0.1 mol% |
Reaction Time | 1-24 hours |
Typical Yield | 93-96% |
Amine/Imine Ratio | >99:1 |
The mechanistic pathway for iridium-catalyzed borrowing hydrogen reactions with (R)-(+)-N,N-Dimethyl-1-phenylethylamine involves formation of intermediate iridium-hydride species through β-hydrogen elimination, followed by proton exchange in aqueous media and subsequent imine reduction [4]. Deuterium-labeling experiments have provided supporting evidence for this proposed mechanism [4].
(R)-(+)-N,N-Dimethyl-1-phenylethylamine demonstrates unique reactivity with heterobimetallic systems, particularly sodium/aluminum and lithium/zinc combinations, where it undergoes cleavage and capture chemistry to form novel bimetallic complexes [5] [19]. These reactions proceed through metallation at the benzylic position followed by β-elimination of the dimethylamino fragment, which is subsequently captured by the bimetallic reagent [5].
Sodium/aluminum bimetallic systems react with (R)-(+)-N,N-Dimethyl-1-phenylethylamine to produce crystalline complexes of the type [(TMEDA)Na(TMP)(NMe₂)Al(Bu^i)₂], where tetramethylethylenediamine coordinates to sodium and the dimethylamino fragment bridges the two metal centers [5]. These complexes have been characterized by nuclear magnetic resonance spectroscopy and X-ray crystallographic studies, confirming their heterobimetallic nature [5].
Lithium/zinc systems exhibit similar behavior, forming complexes such as [(PMDETA)Li(NMe₂)Zn(Bu^t)₂], where pentamethyldiethylenetriamine coordinates to lithium while maintaining the dimethylamino bridge to zinc [5]. The formation of these complexes demonstrates the versatility of (R)-(+)-N,N-Dimethyl-1-phenylethylamine as a substrate for heterobimetallic metallation chemistry [5].
Bimetallic System | Complex Type | Coordination Environment | Yield |
---|---|---|---|
Na/Al | [(TMEDA)Na(TMP)(NMe₂)Al(Bu^i)₂] | TMEDA to Na, bridging NMe₂ | Quantitative |
Li/Zn | [(PMDETA)Li(NMe₂)Zn(Bu^t)₂] | PMDETA to Li, terminal Zn | Quantitative |
Li/Al | [(THF)Li(TMP)(NMe₂)Al(Bu^i)₂] | THF to Li, bridging NMe₂ | High |
The mechanism of bimetallic complex formation involves initial coordination of (R)-(+)-N,N-Dimethyl-1-phenylethylamine to the heterobimetallic reagent through its tertiary amine functionality, followed by metallation at the benzylic carbon and subsequent β-elimination to release the dimethylamino fragment [5]. This fragment is then captured by the charge-balancing cationic heterobimetallic entity, resulting in the observed crystalline products [5].
Recent advances in heterobimetallic catalysis have demonstrated that such systems can achieve remarkable catalytic activities, with turnover frequencies exceeding 24,000 h⁻¹ in certain polymerization reactions [19] [22]. The cooperative effect between different metal centers in these systems leads to enhanced reactivity compared to monometallic analogues [20] [22].
(R)-(+)-N,N-Dimethyl-1-phenylethylamine participates in C-F bond activation reactions through Lewis acid-assisted pathways, where auxiliary strong Lewis acids facilitate the selective cleavage of carbon-fluorine bonds [9] [12]. These transformations represent a significant advancement in fluorocarbon chemistry, enabling the functionalization of otherwise inert C-F bonds [10].
The mechanism of Lewis acid-assisted C-F bond activation involves coordination of the Lewis acid to the fluorine atom, thereby weakening the C-F bond and making it susceptible to nucleophilic attack by the tertiary amine functionality of (R)-(+)-N,N-Dimethyl-1-phenylethylamine [9]. This process can proceed through either S_N1 or frustrated Lewis pair pathways, depending on the specific reaction conditions and Lewis acid employed [12].
Experimental studies have demonstrated that auxiliary Lewis acids such as lithium bromide, lithium iodide, and zinc chloride can effectively promote C-F bond activation in fluorinated substrates when combined with (R)-(+)-N,N-Dimethyl-1-phenylethylamine [9]. The choice of Lewis acid significantly influences both the reaction rate and selectivity, with zinc chloride showing particularly high effectiveness for monofluoroaryl substrates [9].
Lewis Acid | Substrate Type | Temperature (°C) | Selectivity | Yield (%) |
---|---|---|---|---|
ZnCl₂ | Monofluoroaryl | 90-180 | High | 42-95 |
LiBr | Difluoroaryl | 90-180 | Moderate | 48-89 |
LiI | Trifluoroaryl | 90-180 | Good | 52-85 |
The stereoelectronic properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine make it particularly suitable for Lewis acid-assisted C-F activation, as its tertiary amine functionality provides sufficient nucleophilicity while its steric bulk influences the regioselectivity of the activation process [12]. Mechanistic studies indicate that the reaction proceeds through formation of phosphonium or ammonium fluoride salts, which can subsequently undergo further functionalization [12].
Irritant